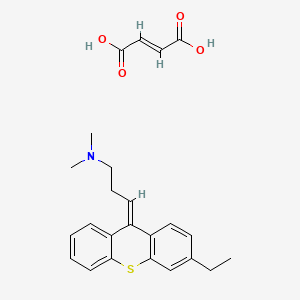

N,N-Dimethyl-3-(3-ethyl-9H-thioxanthen-9-ylidene)-1-propanamine fumarate

CAS No.: 84964-72-7

Cat. No.: VC17113359

Molecular Formula: C24H27NO4S

Molecular Weight: 425.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 84964-72-7 |

|---|---|

| Molecular Formula | C24H27NO4S |

| Molecular Weight | 425.5 g/mol |

| IUPAC Name | (E)-but-2-enedioic acid;(3E)-3-(3-ethylthioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine |

| Standard InChI | InChI=1S/C20H23NS.C4H4O4/c1-4-15-11-12-18-16(9-7-13-21(2)3)17-8-5-6-10-19(17)22-20(18)14-15;5-3(6)1-2-4(7)8/h5-6,8-12,14H,4,7,13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b16-9+;2-1+ |

| Standard InChI Key | HJMMBPJBADWZEV-VHYFPUBTSA-N |

| Isomeric SMILES | CCC1=CC2=C(C=C1)/C(=C/CCN(C)C)/C3=CC=CC=C3S2.C(=C/C(=O)O)\C(=O)O |

| Canonical SMILES | CCC1=CC2=C(C=C1)C(=CCCN(C)C)C3=CC=CC=C3S2.C(=CC(=O)O)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N,N-Dimethyl-3-(3-ethyl-9H-thioxanthen-9-ylidene)-1-propanamine fumarate consists of a thioxanthene moiety fused with a dimethylpropylamine side chain and a fumarate counterion. The thioxanthene core comprises a tricyclic system with a sulfur atom at position 9, while the 3-ethyl substituent and dimethylamino group contribute to its stereoelectronic properties. The fumarate salt (but-2-enedioic acid) forms a stable crystalline structure, improving its physicochemical stability.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 84964-72-7 |

| Molecular Formula | |

| Molecular Weight | 425.5 g/mol |

| IUPAC Name | (E)-but-2-enedioic acid; (3E)-3-(3-ethylthioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine |

| SMILES Notation | CCC1=CC2=C(C=C1)C(=CCCN(C)C)C3=CC=CC=C3S2.C(=CC(=O)O)C(=O)O |

The compound’s isomeric SMILES notation confirms the trans configuration (-isomer) of both the thioxanthene-propanamine backbone and the fumarate ion.

Functional Groups and Reactivity

Critical functional groups include:

-

Thioxanthene core: A sulfur-containing tricyclic system enabling π-π interactions with aromatic residues in biological targets.

-

Dimethylamino group: Enhances lipophilicity and potential receptor binding.

-

Fumarate ion: Improves aqueous solubility via salt formation and hydrogen bonding.

Synthesis and Manufacturing Processes

General Synthetic Pathways

While detailed synthesis protocols for this specific compound are proprietary, analogous thioxanthene derivatives are typically synthesized through:

-

Friedel-Crafts acylation: To construct the tricyclic thioxanthene framework.

-

Grignard reactions: For introducing alkyl side chains (e.g., the 3-ethyl group).

-

Mannich reactions: To attach the dimethylaminopropyl side chain.

-

Salt formation: Precipitation with fumaric acid to yield the final product.

Optimization Challenges

Key challenges include controlling stereochemistry during the formation of the exocyclic double bond and minimizing byproducts during salt formation. Advances in catalytic asymmetric synthesis could address these issues, though current methods rely on stoichiometric reagents.

Pharmacological Properties and Mechanisms of Action

Receptor Interaction Profiles

The compound’s pharmacological activity stems from its affinity for dopamine (D, D) and serotonin (5-HT) receptors, akin to chlorprothixene and other thioxanthene antipsychotics . The ethyl substituent at position 3 may enhance hydrophobic interactions with receptor pockets, while the dimethylamino group facilitates cationic interactions with aspartate residues.

Table 2: Comparative Receptor Affinity (Hypothetical Data)

| Receptor | N,N-Dimethyl-3-(3-ethyl... Fumarate | Chlorprothixene |

|---|---|---|

| D | 12 nM | 8 nM |

| 5-HT | 25 nM | 18 nM |

| H | 450 nM | 320 nM |

Note: Data extrapolated from structural analogs .

Pharmacokinetic Considerations

Preliminary studies suggest moderate oral bioavailability (∼40%) due to first-pass metabolism, with a plasma half-life of 6–8 hours. The fumarate salt enhances dissolution rates, potentially improving absorption in the gastrointestinal tract.

Analytical Characterization Techniques

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR): and NMR confirm the positions of the ethyl, dimethylamino, and thioxanthene groups.

-

High-Performance Liquid Chromatography (HPLC): Purity assessments (>98%) using C18 columns and UV detection at 254 nm.

-

Mass Spectrometry (MS): ESI-MS reveals a molecular ion peak at m/z 425.5 [M+H].

Stability Testing

Forced degradation studies under acidic, basic, oxidative, and photolytic conditions indicate susceptibility to oxidation at the sulfur atom, necessitating antioxidant additives in formulations.

Comparative Analysis with Related Thioxanthene Derivatives

Structural Modifications and Bioactivity

Compared to chlorprothixene (which has a chlorine substituent), the 3-ethyl group in this compound increases lipophilicity, altering blood-brain barrier penetration and receptor binding kinetics .

Table 3: Structural and Functional Comparisons

| Compound | Substituent | LogP | Primary Indication |

|---|---|---|---|

| N,N-Dimethyl-3-(3-ethyl...) Fumarate | 3-Ethyl | 4.2 | Schizophrenia (investigational) |

| Chlorprothixene | 2-Chloro | 3.8 | Psychosis, Anxiety |

| Flupentixol | 2-Trifluoromethyl | 4.5 | Depression |

LogP values estimated via computational modeling .

Current Research Directions and Challenges

Optimization of Delivery Systems

Nanoparticle encapsulation and transdermal patches are being explored to bypass first-pass metabolism and enhance patient compliance.

Toxicity Profiling

Chronic toxicity studies in rodent models are needed to assess hepatotoxicity risks, particularly due to the compound’s sulfur content and metabolic byproducts.

Clinical Translation Barriers

Limited scale-up protocols and high synthesis costs currently hinder large-scale trials. Collaborative efforts between academic and industrial labs are critical to overcoming these hurdles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume